Product packaging for Oxaflozane(Cat. No.:CAS No. 26629-87-8)

Oxaflozane

Cat. No.: B1204061
CAS No.: 26629-87-8
M. Wt: 273.29 g/mol
InChI Key: FVYUQFQCEOZYHZ-UHFFFAOYSA-N
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Description

Chemical Classification within Morpholine (B109124) DerivativesOxaflozane is chemically classified as a morpholine derivative.nih.govdrugbank.comIts formal IUPAC name is 4-propan-2-yl-2-[3-(trifluoromethyl)phenyl]morpholine, and its molecular formula is C₁₄H₁₈F₃NO.wikipedia.orgnih.govThe core structure of this compound features a morpholine ring, which is a common heterocyclic compound containing both amine and ether functional groups.ontosight.aiwikipedia.orgThe compound's specific chemical properties are further influenced by the presence of a trifluoromethyl group attached to a phenyl ring and an isopropyl group linked to the morpholine ring.ontosight.ai

Table 1: Key Chemical Identifiers of this compound

PropertyValueSource
IUPAC Name4-propan-2-yl-2-[3-(trifluoromethyl)phenyl]morpholine wikipedia.orgnih.gov
Molecular FormulaC₁₄H₁₈F₃NO wikipedia.orgnih.gov
PubChem CID432824 wikipedia.orgnih.gov
CAS Number26629-87-8 wikipedia.org
Other NameCERM-1766 wikipedia.orgnih.gov

Significance of Prodrug Design in Pharmacological Research, with this compound as a Case StudyProdrug design is a well-established strategy in pharmacological research aimed at optimizing the physicochemical and pharmacological attributes of drug molecules.nih.govresearchgate.netThis approach involves creating bioreversible derivatives of active compounds that undergo in vivo transformation to release the parent drug.researchgate.netrroij.comThe primary objectives of prodrug design include enhancing solubility, improving absorption and bioavailability, achieving site-specific delivery, and mitigating issues such as chemical instability or undesirable taste.rroij.comif-pan.krakow.plApproximately 5-10% of drugs approved globally are classified as prodrugs, underscoring the widespread utility of this strategy in drug development.researchgate.netif-pan.krakow.pl

This compound serves as a notable case study in prodrug design because it is a prodrug of flumexadol (B1202076). wikipedia.orgwikipedia.org Flumexadol, the active metabolite, has been characterized for its agonist activity at serotonin (B10506) 5-HT₁A and 5-HT₂C receptors, and to a lesser extent, at 5-HT₂A receptors. wikipedia.orgwikipedia.org This prodrug relationship highlights how chemical modification can be employed to deliver a pharmacologically active agent.

Table 2: Receptor Binding Affinities of Flumexadol (Active Metabolite of this compound)

Receptor TypepKᵢ ValueSource
5-HT₁A7.1 wikipedia.orgwikipedia.org
5-HT₂C7.5 wikipedia.orgwikipedia.org
5-HT₂A6.0 wikipedia.orgwikipedia.org

Overview of Preclinical Research Trajectories of OxaflozanePreclinical research constitutes a critical phase in drug development, involving laboratory-based in vitro and in vivo experiments to assess the safety, efficacy, and potential side effects of a candidate compound before human clinical trials.ppd.comnih.govThis phase is typically structured into several trajectories: basic research, drug discovery and candidate nomination, lead optimization, and investigational new drug (IND)-enabling studies.ppd.com

For this compound, preclinical investigations included early pharmacological profiling of the compound (CERM-1766) and studies on its metabolism across different species. wikipedia.org The active metabolite, flumexadol (CERM-1841), was reported to exhibit analgesic properties. wikipedia.org Preclinical research trajectories emphasize rigorous study design, appropriate sample size determination, and robust statistical analysis to ensure the reliability of results and to minimize false positives, thereby guiding informed decisions for progression to subsequent developmental stages. ppd.comnih.govbiorxiv.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18F3NO B1204061 Oxaflozane CAS No. 26629-87-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-propan-2-yl-2-[3-(trifluoromethyl)phenyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO/c1-10(2)18-6-7-19-13(9-18)11-4-3-5-12(8-11)14(15,16)17/h3-5,8,10,13H,6-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYUQFQCEOZYHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCOC(C1)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26629-86-7 (hydrochloride)
Record name Oxaflozane [INN:DCF]
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DSSTOX Substance ID

DTXSID50865308
Record name 4-(Propan-2-yl)-2-[3-(trifluoromethyl)phenyl]morpholine
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Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

26629-87-8
Record name Oxaflozane
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Record name Oxaflozane [INN:DCF]
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Record name Oxaflozane
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Record name 4-(Propan-2-yl)-2-[3-(trifluoromethyl)phenyl]morpholine
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Record name Oxaflozane
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Chemical Synthesis and Structural Modifications of Oxaflozane and Analogues

Established Synthetic Pathways for the Morpholine (B109124) Scaffold

The synthesis of morpholines is a well-explored area of organic chemistry, driven by the therapeutic importance of this heterocycle. nih.gov Strategies often involve the formation of the six-membered ring through intramolecular cyclization, leveraging various precursors and reaction mechanisms.

The construction of the morpholine ring typically originates from acyclic precursors that contain the necessary nitrogen and oxygen functionalities. Common starting materials include vicinal amino alcohols and their derivatives, as well as epoxides and aziridines. e3s-conferences.orgresearchgate.net

Several key reaction mechanisms are employed:

Intramolecular Cyclization of Amino Alcohols: A primary method involves the reaction of a β-amino alcohol with a two-carbon electrophile. For instance, N-substituted ethanolamines can be reacted with agents like 2-chloroacrylonitrile or bromoethyl(diphenyl)sulfonium trifluoromethanesulfonate to induce ring closure. researchgate.net

Palladium-Catalyzed Carboamination: A powerful strategy for forming cis-3,5-disubstituted morpholines involves the Pd-catalyzed reaction between a substituted ethanolamine derivative and an aryl or alkenyl bromide. nih.gov This method allows for the concise and stereocontrolled synthesis of complex morpholine structures.

Intramolecular Michael Addition: Synthesis strategies can employ intramolecular aza-Michael or oxa-Michael reactions as the key ring-forming step. nih.gov This involves starting with an appropriately substituted amino alcohol where a Michael acceptor is selectively established on either the oxygen or nitrogen atom, leading to cyclization.

Ring-Opening and Cyclization Cascades: More complex cascades can be initiated from precursors like 2-tosyl-1,2-oxazetidine. Reaction with α-formyl carboxylates under base catalysis yields morpholine hemiaminals, which can be further elaborated into highly substituted morpholine congeners. acs.org

Table 1: Overview of Selected Synthetic Strategies for the Morpholine Scaffold

StrategyKey PrecursorsReaction TypeReference
Pd-Catalyzed CarboaminationEnantiopure amino alcohols, Aryl/Alkenyl bromidesIntramolecular carboamination nih.gov
Intramolecular Michael AdditionAmino alcohols, Acrylate Michael acceptorsoxa- or aza-Michael reaction nih.gov
Ring-Opening Cascade2-Tosyl-1,2-oxazetidine, α-formyl estersBase-catalyzed cascade acs.org
Cyclization with Dihaloalkanesβ-amino alcohols, DihaloethanesNucleophilic substitution researchgate.net

Control over the substitution pattern (regioselectivity) and the three-dimensional arrangement of atoms (stereoselectivity) is critical in synthesizing biologically active molecules. In morpholine synthesis, stereocontrol is often achieved by using enantiomerically pure starting materials, such as amino acids or amino alcohols. nih.gov

For example, the Pd-catalyzed carboamination approach provides excellent stereocontrol. The relative stereochemistry of the resulting cis-3,5-disubstituted morpholine products is consistent with a reaction pathway that proceeds through a syn-aminopalladation of a boat-like transition state. nih.gov Similarly, diastereoselective syntheses have been developed using methods like the sequential Pd(0)-catalyzed Tsuji-Trost reaction followed by Fe(III)-catalyzed heterocyclization, which yields various di- and tri-substituted morpholines with high diastereoselectivity. researchgate.net The choice of catalysts, substrates, and reaction conditions allows chemists to direct the formation of specific isomers, which is essential for developing structure-activity relationships. acs.org

Synthesis of N-Dealkyloxaflozane (Flumexadol; CERM-1841)

The synthesis of this compound itself provides a clear pathway for obtaining its N-dealkylated core, Flumexadol (B1202076), which is the compound 2-[3-(trifluoromethyl)phenyl]morpholine. The synthesis involves the construction of the substituted morpholine ring prior to the introduction of the N-isopropyl group.

A documented multi-step synthesis of this compound begins with 3-bromobenzotrifluoride. chemicalbook.comdrugfuture.com This precursor is converted into a Grignard reagent, which then reacts with an elaborated electrophile derived from 2-chloroethyl vinyl ether. The key intermediate, 2-[(3-trifluoromethyl)phenyl]-2-[(2-chloro)ethoxy]-1-bromoethane, is formed. drugfuture.com The final ring-closing step to form the morpholine heterocycle is achieved by reacting this intermediate with a primary amine. To synthesize Flumexadol (the N-dealkylated structure), one would use ammonia or a protected amine that can be deprotected later, instead of isopropylamine. The cyclization effectively forms the 2-[3-(trifluoromethyl)phenyl]morpholine core.

Derivatization is the chemical modification of a compound to create new molecules with potentially different properties. taylorandfrancis.com For Flumexadol, which possesses a secondary amine within the morpholine ring, several derivatization strategies can be employed to explore structure-activity relationships:

N-Alkylation: The secondary amine is a nucleophilic site that can be readily alkylated using various alkyl halides or through reductive amination with aldehydes or ketones. This allows for the introduction of a wide range of alkyl and arylalkyl groups at the nitrogen atom, modifying the compound's lipophilicity and steric bulk.

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) can produce a series of N-acyl derivatives (amides). This transformation alters the basicity of the nitrogen and introduces hydrogen bond acceptors, which can significantly impact biological interactions.

N-Sulfonylation: The amine can be reacted with sulfonyl chlorides to form sulfonamides. This adds a strongly electron-withdrawing group and can influence the molecule's binding properties and pharmacokinetic profile.

Aromatic Ring Substitution: While more complex, electrophilic or nucleophilic aromatic substitution reactions could be performed on the trifluoromethylphenyl ring to introduce additional substituents, further probing the electronic and steric requirements for activity.

Exploration of this compound Analogues and Derivatives

The exploration of analogues is a cornerstone of medicinal chemistry, aiming to optimize the properties of a lead compound. nih.govnih.gov For this compound, this involves synthesizing related molecules by modifying the core morpholine scaffold, the N-substituent, or the phenyl ring substituent.

The design of novel analogues is guided by a set of established principles aimed at improving a molecule's drug-like properties. nih.govnih.gov The morpholine ring is considered a "privileged" structure because it is often found in successful drugs and can confer favorable characteristics. researchgate.net

Key design principles for new morpholine analogues include:

Improving Pharmacokinetic Properties: The morpholine moiety is often used to enhance properties like aqueous solubility and metabolic stability. enamine.net Its nitrogen atom has a reduced pKa compared to acyclic amines, which can be advantageous for absorption and distribution. acs.org Analogues may be designed to fine-tune lipophilicity (LogP) to achieve an optimal balance for permeability and solubility.

Modulating Potency and Selectivity: Systematic structural modifications are made to probe the structure-activity relationship (SAR). nih.gov For instance, changing the substituents on the morpholine ring or the aromatic group can alter the molecule's affinity and selectivity for its biological target. Libraries of diverse morpholine derivatives can be synthesized and screened to identify compounds with improved potency. nih.govenamine.net

Vectorial Diversity: Introducing substituents at different positions on the morpholine ring provides different vectors for interaction with a biological target. Systematic chemical diversity, which involves varying regiochemistry and stereochemistry, is a strategy to expand the range of biological targets a scaffold family can modulate. nih.gov

Bioisosteric Replacement: Parts of the molecule can be replaced with other chemical groups (bioisosteres) that have similar physical or chemical properties but may lead to improved biological effects. For example, the trifluoromethyl group on the phenyl ring could be replaced with other electron-withdrawing groups like a halogen or a nitrile to assess the impact on activity.

Synthetic Methodologies for Related Chemical Entities

The synthesis of chemical structures related to this compound, particularly those incorporating the morpholine scaffold, involves a variety of established and innovative organic chemistry methodologies. The construction of the core morpholine ring is a fundamental aspect of these syntheses, often starting from precursor molecules like vicinal amino alcohols, oxiranes, or aziridines researchgate.net. One common approach involves the reaction of morpholine with other chemical moieties to build more complex derivatives. For instance, a series of morpholine derivatives can be initiated by reacting morpholine with ethyl chloroacetate to produce morpholin-N-ethyl acetate, which can be further modified through reactions with hydrazine hydrate to form acetohydrazide intermediates researchgate.net. These intermediates serve as versatile platforms for creating more complex heterocyclic systems, such as 1,2,4-triazoles researchgate.net.

The synthesis of analogues often involves multi-step sequences to append desired functional groups to the morpholine-containing structure. For example, in the creation of silicon-incorporated morpholine analogues with antifungal properties, a synthetic route may begin with a carboxylic acid which is then coupled with piperidine using standard peptide coupling agents like EDC·HCl and HOBt nih.gov. The resulting amide can then be reduced using powerful reducing agents such as Lithium Aluminium Hydride (LAH) to yield the final amine-containing analogue nih.gov. Similarly, the synthesis of fluorinated 1-(3-morpholin-4-yl-phenyl)-ethylamines, which are structurally analogous to certain aspects of this compound, can be achieved through reductive amination nih.gov. This highlights a common strategy where a pre-formed morpholine-phenyl structure is further functionalized.

Modifications to create analogues are not limited to the morpholine ring itself but also extend to the aromatic portions of the molecule and the linking structures. Drawing parallels from the synthesis of analogues for other therapeutic agents, modifications can include altering substituents on a phenyl ring, changing the core heterocyclic structure, or modifying linker groups mdpi.comnih.gov. For example, in the development of fluconazole analogs, modifications have been made to the aromatic ring, the hydroxyl group, and the triazole rings to generate more potent compounds mdpi.com. These strategies, involving the strategic modification of different parts of a molecule, are central to creating libraries of related chemical entities for structure-activity relationship (SAR) studies.

Table 1: Synthetic Approaches for Morpholine Derivatives

Starting Material(s) Key Reaction Type Intermediate/Product Type Reference
Morpholine, Ethyl chloroacetate Nucleophilic Substitution Morpholin-N-ethyl acetate researchgate.net
Vicinal amino alcohols Cyclization 1,4-oxazines (Morpholines) researchgate.net
Oxiranes, Aziridines Ring-opening/Cyclization Morpholine derivatives researchgate.net
Carboxylic acid, Piperidine Amide Coupling (EDC·HCl) Amide intermediate nih.gov
Amide intermediate Reduction (LAH) Sila-amine analogue nih.gov
Ketone/Aldehyde, Amine Reductive Amination Substituted ethylamines nih.gov

Advanced Synthetic Techniques for Fluorinated Morpholine Derivatives

The incorporation of fluorine into pharmacologically active molecules is a key strategy in drug discovery, often imparting beneficial properties such as enhanced metabolic stability, bioavailability, and binding affinity rsc.orgresearchgate.net. Advanced synthetic techniques for creating fluorinated morpholine derivatives focus on the efficient and selective introduction of fluorine atoms or fluorine-containing groups into the molecular scaffold.

A significant area of development is "late-stage fluorination," where a fluorine atom is introduced in the final steps of a synthetic sequence. This approach is highly valuable as it allows for the direct fluorination of complex molecules with established biological activity, providing new drug leads with potentially improved properties rsc.org. Methodologies for late-stage fluorination employ a range of fluorinating reagents, which can be broadly categorized as nucleophilic, electrophilic, or radical in nature rsc.org.

Recent advancements have focused on developing milder and more selective fluorination methods. Visible-light-mediated fluorination represents one such innovation, enabling reactions to proceed under mild conditions, often at room temperature nih.gov. This technique can achieve high selectivity, allowing for the precise placement of fluorine without requiring large amounts of catalysts often needed in traditional methods nih.gov. Reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) are commonly used as fluorine sources in these photoredox-catalyzed reactions nih.gov.

Other modern techniques include the use of novel catalytic systems to achieve selective C-H fluorination. For instance, the combination of elemental iodine as a catalyst with a fluorinating agent like NEt₃·3HF can facilitate the selective fluorination of tertiary C(sp³)-H bonds nih.gov. Transition metal catalysis is also a powerful tool for constructing C-F bonds. Asymmetric catalytic methods, including those using transition metals or organocatalysts, are crucial for synthesizing chiral fluorinated compounds with multiple stereogenic centers mdpi.com. These methods encompass reactions such as asymmetric fluorinative dearomatization and sequential asymmetric addition/fluorination mdpi.com.

Table 2: Modern Fluorinating Reagents and Methods

Reagent/Method Reagent Type Application/Reaction Type Reference
Selectfluor, NFSI Electrophilic Visible-light-mediated fluorination nih.gov
NEt₃·3HF with Iodine Nucleophilic (Fluoride Source) Selective C(sp³)-H fluorination nih.gov
Transition Metal Catalysts - Asymmetric allylic substitution mdpi.com
Organocatalysts - Asymmetric Mannich reactions mdpi.com
tBu-XPhos - Aminofluorination of aziridines nih.gov

Prodrug Biotransformation and Preclinical Pharmacokinetics

Theoretical Models of Prodrug Activation and Metabolite Generation

Theoretical models for prodrug activation and metabolite generation provide a framework for understanding and predicting the in vivo behavior of prodrugs like Oxaflozane. These models are crucial for rational prodrug design, aiming to optimize the timing, location, and efficiency of active drug release. mdpi.com

Mechanisms of Prodrug Activation Prodrugs are designed to undergo bioreversible transformations, either enzymatically or chemically, to liberate the active parent drug. researchgate.net The activation process relies on the presence and activity of specific enzymes or physiological conditions within the body. Key enzymatic systems involved in prodrug activation include:

Oxidoreductases : Notably, the cytochrome P450 (CYP) enzymes are major players in drug metabolism and prodrug activation. mdpi.com CYP3A4 and CYP2C9, for instance, are responsible for metabolizing a significant proportion of clinically available drugs and activating numerous prodrugs through oxidative reactions. mdpi.comcurrentseparations.com In the case of this compound, the N-dealkylation to flumexadol (B1202076) is an oxidative process likely mediated by such enzymes.

Hydrolytic Enzymes : Carboxylesterases, butyrylcholinesterases, and alkaline phosphatases are examples of hydrolytic enzymes that cleave ester or amide bonds in prodrugs to release the active drug. mdpi.com

The activation of a prodrug is a critical step in its therapeutic action, and the rate of active drug release can be dependent on the rate-limiting step of the interconversion reaction. mdpi.com

Computational and Predictive Models Modern approaches to prodrug design increasingly leverage computational methods and theoretical models to predict and understand enzyme catalysis and the design of promoieties (the inactive part of the prodrug that is cleaved off). mdpi.com These models help in:

Predicting Metabolic Pathways : Computational chemistry and bioinformatics tools can predict potential metabolic pathways and the enzymes involved in the biotransformation of a prodrug. This allows for the identification of key metabolites and the active drug.

Optimizing Physicochemical Properties : Theoretical models assist in designing prodrugs with optimized physicochemical properties (e.g., solubility, lipophilicity) to enhance absorption, distribution, and target specificity. For example, prodrugs of BCS Class II parent drugs are designed to enhance solubility, while those of BCS Class III parent drugs aim to enhance permeability. researchgate.net

Understanding Reaction Kinetics : Models can simulate the kinetics of prodrug activation, providing insights into the rate at which the active drug is generated and its subsequent concentration profile in various tissues. This is particularly relevant for systems like hypoxia-activated prodrugs, where selective metabolism under oxygen-deficient conditions generates active metabolites with potential for diffusion and bystander effects. frontiersin.org

Table 1: Key Compounds and Their Roles in this compound Biotransformation

Compound NameRole in BiotransformationPubChem CID
This compoundProdrug432824
FlumexadolActive Metabolite30914-89-7

Table 2: General Mechanisms of Prodrug Activation

Mechanism TypeDescriptionExamples of Enzymes Involved
EnzymaticBiotransformation catalyzed by specific enzymes, leading to the release of the active drug.Cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2C9), Carboxylesterases, Hydrolases
ChemicalNon-enzymatic conversion of the prodrug to the active drug, often triggered by physiological conditions.pH changes, redox potential (e.g., in hypoxia-activated prodrugs)

These theoretical models and an understanding of the underlying biotransformation mechanisms are integral to the successful development of prodrugs like this compound, allowing for the rational design of compounds with improved therapeutic profiles.

Molecular Pharmacology and Receptor Interaction Profiles Preclinical/in Vitro

Receptor Binding Affinities of Flumexadol (B1202076) (N-Dealkyloxaflozane)

Flumexadol has been identified as an agonist for several serotonin (B10506) receptor subtypes, demonstrating varying affinities. wikipedia.orgwikipedia.org

Table 1: Receptor Binding Affinities of Flumexadol

Receptor SubtypepKi ValueAgonistic/Interaction Profile
Serotonin 5-HT1A7.1Agonist
Serotonin 5-HT2C7.5Agonist
Serotonin 5-HT2A6.0Agonist (to a lesser extent)

Flumexadol acts as an agonist at the serotonin 5-HT1A receptor, exhibiting a pKi of 7.1. wikipedia.orgwikipedia.org The 5-HT1A receptor is classified as a G protein-coupled receptor (GPCR) and is specifically coupled to the Gi protein, which mediates inhibitory neurotransmission. wikidoc.org

Flumexadol demonstrates a notable agonistic effect at the serotonin 5-HT2C receptor, with a pKi of 7.5. wikipedia.orgwikipedia.org Further research indicates that the (+)-enantiomer of Flumexadol possesses a Ki of 25 nM for the 5-HT2C receptor. wikipedia.orgmedchemexpress.commedchemexpress.comtargetmol.commedchemexpress.euglpbio.com This enantiomer exhibits a significant selectivity, being 40-fold more selective for the 5-HT2C receptor over the 5-HT2A receptor in receptor binding assays. wikipedia.orgmedchemexpress.commedchemexpress.comtargetmol.commedchemexpress.euglpbio.com

While Flumexadol interacts with the serotonin 5-HT2A receptor, its affinity is considerably lower compared to its interaction with 5-HT1A and 5-HT2C receptors, reflected by a pKi of 6.0. wikipedia.orgwikipedia.org As previously mentioned, the (+)-enantiomer shows a 40-fold selectivity for 5-HT2C over 5-HT2A receptors. wikipedia.orgmedchemexpress.commedchemexpress.comtargetmol.commedchemexpress.euglpbio.com The 5-HT2A receptor is a GPCR that primarily signals through the Gq/G11 pathway. wikipedia.org

Downstream Signaling Pathways Elicited by Serotonergic Receptor Activation

Serotonin receptors, including the 5-HT1A, 5-HT2C, and 5-HT2A subtypes, largely belong to the G protein-coupled receptor (GPCR) superfamily, with the exception of the 5-HT3 receptor. wikipedia.orgresearchgate.netqiagen.combmbreports.org These receptors play a crucial role in mediating intracellular responses by activating various intracellular signaling components. bmbreports.org

GPCRs are integral membrane proteins that translate extracellular signals into intracellular responses through their association with G proteins. wikipedia.orgmdpi.com The binding of an agonist to a GPCR induces conformational changes in the receptor, which are then transmitted to the associated Gα subunit of the heterotrimeric G protein. wikipedia.org This activation mechanism often follows an "induced fit" model, where ligand binding precedes the conformational shift from an inactive to an active receptor state. biorxiv.org

Specific coupling mechanisms include:

The 5-HT1A receptor is coupled to Gi proteins, which are known to mediate inhibitory neurotransmission. wikidoc.org

The 5-HT2A receptor is coupled to the Gq/G11 signaling pathway. wikipedia.org

Upon activation by agonists, GPCRs initiate a cascade of signals across the cell membrane, leading to intracellular responses primarily through the activation of intracellular heterotrimeric G proteins. bmbreports.org

Once a ligand activates a GPCR, the signal is propagated through a series of molecular events known as intracellular signal transduction pathways or cascades. wikipedia.orgpressbooks.pubjax.orgnih.gov

Key intracellular signaling cascades associated with serotonergic receptor activation include:

Gq-mediated pathways: Upon stimulation by an agonist, the Gq and β-γ subunits dissociate. wikipedia.org The activated Gq subunit stimulates phospholipase C (PLC) activity. wikipedia.org PLC then catalyzes the production of diacylglycerol (DAG) and inositol (B14025) triphosphate (IP3). wikipedia.org IP3 subsequently diffuses into the cytosol and binds to IP3 receptors, which are calcium channels located in the endoplasmic reticulum, leading to an increase in cytosolic calcium concentration. wikipedia.orgwikipedia.orgkhanacademy.org Both DAG and calcium collectively contribute to the activation of protein kinase C (PKC), which in turn phosphorylates other molecules, resulting in altered cellular activity. wikipedia.orgwikipedia.orgkhanacademy.org

Gi-mediated pathways: The 5-HT1A receptor, being coupled to Gi/o proteins, inhibits adenylyl cyclase activity. psychopharmacologyinstitute.com This inhibition can influence other second messenger cascades, including MAPK pathways. psychopharmacologyinstitute.com

Broader Serotonergic Signaling: Serotonin receptors are known to activate four primary interconnected signaling networks: the PI3K/Akt pathway, the PKC/Ca2+ pathway, the MAPK pathway, and the PKA-cAMP axis. researchgate.net

These intracellular signaling pathways connect the cell surface to various intracellular targets, often including transcription factors, which can lead to changes in gene expression and other cellular functions. wikipedia.orgpressbooks.pubnih.gov Phosphorylation is a common regulatory mechanism within these transduction pathways, serving to activate or deactivate proteins. pressbooks.pub

Receptor Desensitization and Internalization Dynamics in Cellular Models

Agonist-induced activation of G protein-coupled receptors, including serotonin receptors, often leads to processes of desensitization and internalization in cellular models. These mechanisms serve to regulate receptor signaling and prevent overstimulation. reprocell.comfrontiersin.org

5-HT2A Receptor Desensitization and Internalization: Activation of 5-HT2A receptors by agonists triggers desensitization and internalization. This process typically occurs via clathrin-mediated endocytosis and is dynamin-dependent. reprocell.comnih.govucdavis.edu Interestingly, 5-HT2A receptor internalization has been noted to be β-arrestin-independent in some cellular contexts, distinguishing it from other GPCRs. ucdavis.edu In HEK293 cells expressing the 5-HT2A receptor, internalization can begin rapidly, within 2 minutes of agonist exposure, and be largely complete within 10 minutes. Following agonist removal, receptors can recycle back to the cell surface within approximately 2.5 hours. nih.gov Desensitization of 5-HT2A receptors involves the phosphorylation of specific serine and/or threonine residues in the intracellular domains by various kinases. Notably, serine residues at positions 421 (S421) in the C-terminal tail and 188 (S188) in the second intracellular loop have been identified as essential for agonist-mediated 5-HT2A receptor desensitization. ucdavis.eduucdavis.edu

5-HT2C Receptor Desensitization and Internalization: The 5-HT2C receptor also undergoes agonist-dependent desensitization, where prolonged activation leads to attenuated signaling. wikidoc.orgnih.gov The degree of desensitization can be influenced by the specific structure of the agonist ligand. nih.gov In the presence of an agonist, 5-HT2C receptors are rapidly internalized. wikidoc.org Protein kinase C (PKC), a downstream effector of the 5-HT2C receptor, may play a role in its desensitization, potentially through a negative feedback mechanism involving phosphorylation of intracellular residues. nih.gov Chronic treatment with certain selective serotonin reuptake inhibitors (SSRIs) has been shown to desensitize 5-HT2C receptors in preclinical models. nih.gov

Pharmacological Activity in Preclinical in Vitro and Ex Vivo Systems

Modulation of Neurotransmitter Systems in Preclinical Brain Slices/Synaptosomes

Preclinical studies often employ brain slices and synaptosomes to investigate the direct effects of compounds on neurotransmitter release and reuptake, offering a controlled environment to assess neuronal activity. Synaptosomes, isolated nerve terminals, are particularly valuable as they can recapitulate neurotransmitter release and contain native channels, receptors, and transporters. nih.goviiab.me

Specific detailed findings regarding Oxaflozane's influence on dopamine (B1211576) release dynamics in preclinical in vitro or ex vivo models are not extensively documented in the readily accessible literature. Research into dopamine dynamics in preclinical models frequently employs techniques like fiber photometry and fast-scan cyclic voltammetry to monitor dopamine levels and release patterns in brain slices or in vivo. ebi.ac.uk These methods allow for the assessment of how pharmacological agents affect synaptic dopamine release and reuptake kinetics.

Enzyme Inhibition Studies: Lactoperoxidase (LPO) Enzyme

Lactoperoxidase (LPO) is a heme peroxidase enzyme found in various exocrine secretions, including milk and saliva, playing a role in the body's natural defense mechanisms by catalyzing the oxidation of thiocyanate (B1210189) to antimicrobial hypothiocyanite. google.com

This compound has been identified as an inhibitor of Lactoperoxidase. However, specific quantitative data, such as IC50 (half maximal inhibitory concentration) and Ki (inhibition constant) values, directly characterizing the inhibition kinetics of this compound against LPO, are not detailed in the readily available scientific literature. The precise mechanism by which this compound exerts its inhibitory effect on LPO is also not explicitly described. LPO's catalytic mechanism typically involves a two-electron oxidation by hydrogen peroxide, followed by oxygen-atom transfer to a substrate like thiocyanate. google.com Inhibition studies for other compounds often provide these kinetic parameters and elucidate whether the inhibition is competitive, non-competitive, or uncompetitive.

In Vitro Assessments of Immune Cell Modulation (e.g., T cell cytokine production)

Comprehensive preclinical in vitro assessments of this compound's direct modulation of immune cell function, including its effects on T cell cytokine production, are not extensively reported in the readily accessible scientific literature. In vitro assays for immune cell modulation commonly involve incubating primary immune cells (e.g., PBMCs or T cells) with test compounds and then measuring proliferation, activation markers, and the release of key cytokines such as IFN-γ, TNF-α, and IL-2. These studies are crucial for understanding a compound's immunomodulatory potential. wikipedia.org

Effects on T cell Activation Pathways in Cell Culture

Specific detailed research findings on the effects of this compound on T cell activation pathways in cell culture systems are not available in the provided information. T cell activation is a complex process involving various signaling pathways, including the phosphoinositol-3 kinase (PI3K)-Akt pathway, which triggers glucose uptake and increased glycolysis frontiersin.org. Activated T cells undergo metabolic shifts, such as increased aerobic glycolysis, which is crucial for effector function nih.govnih.gov. However, the direct modulation of these pathways by this compound has not been identified in the current search.

Neuromodulatory Influence on Immune Cell Functions in Experimental Systems

Detailed research findings specifically on the neuromodulatory influence of this compound on immune cell functions in experimental systems are not available in the provided information. The nervous system and immune system engage in extensive communication, with neurotransmitters influencing immune cell trafficking and functions news-medical.netnih.govnih.gov. Serotonin (B10506), for instance, has been shown to affect immune cells, including stimulating dendritic cell migration nih.gov. However, specific studies detailing this compound's role in these neuroimmune interactions were not found.

Preclinical Pharmacodynamic Profiling in Animal Behavioral Models (Mechanistic Focus)

This compound's preclinical pharmacodynamic profiling in animal behavioral models is primarily understood through its role as a prodrug of flumexadol (B1202076), which acts as an agonist at specific serotonin receptors. wikipedia.orgwikipedia.org

Serotonergic Receptor Ligand Effects on Defined Behavioral Endpoints

This compound is a prodrug of flumexadol, which has been reported to act as an agonist of the serotonin 5-HT1A (pKi = 7.1) and 5-HT2C (pKi = 7.5) receptors, and to a lesser extent, the 5-HT2A (pKi = 6.0) receptor. wikipedia.orgwikipedia.org The serotonergic system plays a crucial role in regulating various behaviors, including mood, cognition, reward, learning, and memory. wikipedia.org Studies in model organisms, such as Caenorhabditis elegans, have demonstrated how serotonin receptors collectively influence behaviors like slowing down when approaching food. biotechniques.com While this compound was clinically used as an antidepressant and anxiolytic, specific detailed research findings on its effects on defined behavioral endpoints in animal models, beyond its general therapeutic classification, are not explicitly detailed in the provided search results.

Neurochemical Correlates of Pharmacological Activity in Animal Brain Regions

The neurochemical correlates of this compound's pharmacological activity in animal brain regions are primarily linked to its interaction with the serotonergic system via its active metabolite, flumexadol. Flumexadol's agonism at 5-HT1A, 5-HT2C, and 5-HT2A receptors implies an influence on serotonin-mediated neurochemical processes within the brain. wikipedia.orgwikipedia.org Serotonin (5-hydroxytryptamine, 5-HT) is a monoamine neurotransmitter widely distributed in the central nervous system, involved in regulating mood, appetite, and sleep. wikipedia.org The 5-HT1B receptors, for example, are present in various brain regions, including the basal ganglia, striatum, and frontal cortex, where they can influence dopamine and serotonin release. semanticscholar.org However, specific detailed studies outlining the precise neurochemical changes induced by this compound or flumexadol in different animal brain regions were not identified in the provided search results.

Computational and Theoretical Studies of Oxaflozane

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes a mathematical correlation between a compound's chemical structure and its biological activity. This method utilizes molecular descriptors, which are numerical representations of a molecule's physicochemical and structural properties, to build predictive models dergipark.org.trparssilico.comvlifesciences.com. QSAR models aim to predict the activity of new, untested molecules and to identify key structural features that influence biological responses vlifesciences.com.

QSAR studies are frequently employed to predict the binding affinities of ligands to specific biological targets, such as receptors galaxyproject.orgnih.gov. This involves correlating the structural descriptors of a set of compounds with their experimentally determined binding affinities to a particular receptor. The resulting models can then be used to estimate the binding affinity of novel compounds.

Oxaflozane functions as a prodrug, with its antidepressant and anxiolytic effects primarily mediated by its active metabolite, Flumexadol (B1202076). Flumexadol has been experimentally reported to act as an agonist for serotonin (B10506) 5-HT1A receptors with a pKi of 7.1, and 5-HT2C receptors with a pKi of 7.5. It also shows a lesser affinity for the 5-HT2A receptor, with a pKi of 6.0. kaggle.com While QSAR is a suitable method for predicting such affinities, specific QSAR models developed to predict the binding affinities of this compound or Flumexadol to these serotonergic receptors were not identified in the current literature search.

In QSAR modeling, various molecular descriptors are calculated to capture the diverse characteristics of a compound's structure. These descriptors can broadly be categorized into several types, including:

Electronic Descriptors: Reflecting electron distribution and charge properties (e.g., frontier molecular orbital energies, electronegativity, dipole moment, atomic charge) dergipark.org.trmdpi.com.

Steric Descriptors: Describing the three-dimensional shape and bulk of a molecule (e.g., molecular volume, molar refractivity, van der Waals volume) dergipark.org.trresearchgate.net.

Hydrophobic Descriptors: Indicating a molecule's lipophilicity (e.g., octanol-water partition coefficient, LogP, LogD) dergipark.org.tr.

Topological Descriptors: Representing the connectivity and branching patterns of atoms (e.g., topological indices, molecular connectivity indices, atom pairs) researchgate.netresearchgate.net.

These descriptors are then correlated with the biological activity using statistical methods such as multiple linear regression or machine learning algorithms dergipark.org.trresearchgate.netanalchemres.org. The identification of significant correlations helps in understanding which specific structural features contribute most to a compound's observed biological activity. For this compound and its active metabolite Flumexadol, detailed QSAR studies specifically identifying the molecular descriptors correlated with their antidepressant or anxiolytic activity were not found in the reviewed literature. However, the general principles of QSAR apply, suggesting that such studies could elucidate the structural basis for their serotonergic activity.

Descriptor CategoryExamples of DescriptorsRelevance in QSAR
Electronic DescriptorsFrontier Molecular Orbital Energy (HOMO, LUMO), Electronegativity, Dipole Moment, Partial ChargesInfluence on electron transfer, reactivity, and electrostatic interactions with receptors.
Steric DescriptorsMolecular Volume, Molar Refractivity, Van der Waals Volume, Shape IndicesImpact on fitting into receptor binding pockets and overall molecular bulk.
Hydrophobic DescriptorsLogP (Octanol-Water Partition Coefficient), LogDCrucial for membrane permeability, absorption, and distribution within biological systems.
Topological DescriptorsMolecular Connectivity Indices, Atom Pair Descriptors, Graph Theory IndicesReflects molecular connectivity, branching, and overall structural complexity, influencing diverse activities.

Table 1: General Molecular Descriptors Used in QSAR Modeling

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to model the interactions between a small molecule (ligand) and a biological macromolecule (receptor), typically a protein. These methods provide insights into the binding modes, affinities, and conformational changes that occur upon ligand binding googleapis.commdpi.com.

Molecular docking aims to predict the preferred orientation of a ligand when it is bound to a receptor, forming a stable complex. This is achieved by scoring different poses of the ligand within the receptor's binding site based on interaction energies googleapis.commdpi.com. Molecular dynamics simulations extend this by simulating the time-dependent behavior of the ligand-receptor complex, accounting for the flexibility of both molecules and the surrounding solvent environment mdpi.comresearchgate.net. This allows for the exploration of conformational changes, stability of the complex, and the identification of key residues involved in binding mdpi.comresearchgate.net.

Flumexadol, the active metabolite of this compound, is known to be an agonist of the serotonin 5-HT1A and 5-HT2C receptors kaggle.com. While molecular docking and dynamics simulations are commonly used to study ligand-receptor interactions for serotonergic agents mdpi.comunimore.itherbmedpharmacol.comnih.govnih.govmdpi.com, specific detailed computational modeling studies focusing on the precise binding interactions of this compound or Flumexadol with the 5-HT1A and 5-HT2C receptors (e.g., identifying specific hydrogen bonds, hydrophobic contacts, or conformational changes induced upon binding) were not explicitly found in the search results.

Conformational analysis, often performed using molecular dynamics simulations, investigates the various three-dimensional shapes (conformations) that a molecule can adopt and the energy barriers between them galaxyproject.orgresearchgate.netfrontiersin.orgcolumbia.edunih.govmdpi.complos.org. This is crucial for understanding how a molecule interacts with its target, as biological activity often depends on a specific bioactive conformation. For prodrugs like this compound, which is metabolized to Flumexadol, conformational analysis could also shed light on the structural changes occurring during the metabolic conversion and how these changes influence receptor recognition. However, specific computational studies detailing the conformational analysis of this compound and Flumexadol, or a direct comparison of their conformational landscapes, were not identified in the current literature review.

Prediction of Blood-Brain Barrier Permeability through Computational Models

The Blood-Brain Barrier (BBB) is a highly selective physiological barrier that regulates the passage of substances from the bloodstream into the central nervous system (CNS). Predicting a compound's ability to cross the BBB is a critical step in the development of CNS-acting drugs, as only compounds with sufficient permeability can reach their therapeutic targets in the brain analchemres.orgmdpi.commdpi.comcolumbia.edunih.govnih.gov.

Computational models, including QSAR and machine learning algorithms, are widely employed for predicting BBB permeability. These models typically utilize molecular descriptors such as lipophilicity (e.g., aLogP), polar surface area (PSA), molecular weight, and the number of rotatable bonds to assess a compound's likelihood of passive diffusion across the barrier mdpi.comnih.govresearchgate.net. Some models also account for active transport mechanisms mediated by efflux transporters like P-glycoprotein mdpi.com. The aim of these computational predictions is to provide a rapid and cost-effective screening tool in the early stages of drug discovery, thereby reducing the need for extensive experimental testing herbmedpharmacol.comnih.govnih.gov.

Future Directions and Research Utility of Oxaflozane

Application in Investigating Serotonergic System Physiology and Pathology

Oxaflozane's established interaction with the serotonergic system makes it a valuable tool for investigating the physiology and pathology of this crucial neurotransmitter system. This compound is a prodrug of flumexadol (B1202076), which acts as an agonist of the serotonin (B10506) 5-HT1A and 5-HT2C receptors, and to a lesser extent, the 5-HT2A receptor wikipedia.orgwikipedia.org. Furthermore, research suggests this compound acts as a serotonin receptor antagonist, particularly at 5-HT2 receptors, and a norepinephrine (B1679862) reuptake inhibitor, influencing serotonin and norepinephrine neurotransmission patsnap.compatsnap.com. It also appears to modulate the hypothalamic-pituitary-adrenal (HPA) axis patsnap.com.

Its application in serotonergic system research could include:

Receptor Function Studies: this compound and its derivatives can be used to selectively stimulate or block specific serotonin receptors, allowing researchers to elucidate the precise roles of these receptors in various physiological processes, such as mood regulation, anxiety, sleep, and appetite wikipedia.orgpatsnap.com.

Neurotransmitter Dynamics: As a norepinephrine reuptake inhibitor, this compound can be employed to study the interplay between serotonin and norepinephrine systems and their impact on neuronal signaling and behavior patsnap.compatsnap.com.

Disease Modeling: Given the dysregulation of the serotonergic system in conditions like depression and anxiety, this compound can be utilized in in vitro and in vivo models to investigate disease mechanisms and test the efficacy of novel therapeutic approaches targeting serotonin pathways patsnap.comnih.gov. Its ability to modulate the HPA axis further positions it for research into stress-related disorders patsnap.com.

Pharmacological Characterization of New Compounds: this compound's known serotonergic profile makes it a useful reference compound for characterizing the activity of newly synthesized compounds that are hypothesized to interact with serotonin receptors or transporters.

Exploring Mechanisms of Action in Diverse Biological Systems

Beyond its primary serotonergic effects, further research into this compound's mechanisms of action in diverse biological systems could uncover novel therapeutic potentials or provide deeper insights into its pharmacological profile. While its main targets are well-documented, the full scope of its interactions within complex biological networks may not be entirely understood infogalactic.com.

Potential areas for exploration include:

Off-Target Interactions: Comprehensive screening of this compound against a broad panel of receptors, enzymes, ion channels, and transporters could reveal unforeseen off-target interactions. Such studies are crucial in drug discovery to understand potential side effects and identify new therapeutic opportunities reactionbiology.comnih.gov.

Cellular Signaling Pathways: Investigating how this compound influences various intracellular signaling cascades, such as those involving second messengers or protein phosphorylation, could provide a more granular understanding of its effects at the cellular level.

Neuroprotective Properties: Some studies suggest this compound may possess neuroprotective properties, potentially through antioxidant mechanisms or by reducing brain inflammation patsnap.com. Further research could explore these effects in models of neurodegenerative diseases or brain injury.

Enzyme Inhibition: Recent research on morpholine (B109124) derivatives has shown inhibitory activities against enzymes like carbonic anhydrase and hypoxia-inducible factor-1 (HIF-1) protein, suggesting that the morpholine scaffold can be leveraged for diverse enzyme inhibition nih.gov. While these studies are on derivatives, they open avenues for investigating if this compound itself, or its specific metabolites, exhibit similar activities.

Methodologies for this exploration would include high-throughput screening, proteomics, metabolomics, and advanced imaging techniques, allowing for a systems-level understanding of this compound's biological impact news-medical.net.

Potential as a Reference Compound in Preclinical Pharmacological Screens

This compound's well-characterized pharmacological profile, particularly its serotonergic and noradrenergic activities, makes it a valuable reference compound in preclinical pharmacological screens. Reference compounds are essential for validating assay performance, establishing dose-response relationships, and comparing the efficacy and selectivity of novel drug candidates reactionbiology.comeurofinsdiscovery.com.

Its utility as a reference compound stems from:

Known Receptor Affinities: The documented pKi values for this compound's active metabolite, flumexadol, at 5-HT1A, 5-HT2C, and 5-HT2A receptors provide a quantitative benchmark for evaluating the binding affinity of new compounds to these targets wikipedia.orgwikipedia.org.

Neurotransmitter Reuptake Inhibition: Its activity as a norepinephrine reuptake inhibitor offers a reference for compounds designed to modulate monoamine reuptake patsnap.compatsnap.com.

Antidepressant and Anxiolytic Activity in Models: In preclinical models of depression and anxiety, this compound's established efficacy can serve as a positive control, allowing for the comparison of new compounds' therapeutic potential nih.gov.

Structural Basis for Comparison: As a morpholine derivative, it provides a structural archetype for comparing the activity of other compounds within this chemical class, aiding in structure-activity relationship (SAR) studies.

Using this compound as a reference compound in preclinical screens can streamline the drug discovery process by providing a reliable standard against which the pharmacological properties of new chemical entities can be assessed.

Unexplored Academic Research Avenues for Morpholine Derivatives

This compound belongs to the class of morpholine derivatives, a chemical scaffold that holds significant promise in medicinal chemistry due to its diverse biological activities and favorable pharmacokinetic properties taylorandfrancis.comnih.gov. Despite the widespread importance of morpholine derivatives in drug design, certain academic research avenues remain relatively unexplored, offering fertile ground for future investigations.

Key unexplored avenues for morpholine derivatives, including the potential contributions of this compound research, include:

Novel Synthetic Methodologies: While morpholine derivatives are prevalent, the development of new, efficient, and sustainable synthetic routes to these compounds remains an active area of research taylorandfrancis.comresearchgate.netresearchgate.net. Research into this compound's synthesis or the synthesis of its analogs could contribute to greener and more cost-effective production methods.

Targeting New Disease Areas: Morpholine derivatives have shown a wide array of biological activities, including anti-cancer, anti-HIV, anticonvulsant, anti-inflammatory, and anti-Alzheimer properties researchgate.net. This compound's scaffold could be modified to explore activity in these or other therapeutic areas, moving beyond its traditional psychotropic applications. For instance, recent studies highlight the potential of morpholine-acetamide derivatives as anti-tumor drug candidates and inhibitors of carbonic anhydrase and HIF-1α nih.gov.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies: A deeper understanding of how structural modifications to the morpholine ring impact pharmacological activity and physicochemical properties is crucial for rational drug design. This compound, with its known activity, can serve as a starting point for systematic SAR/SPR studies to optimize potency, selectivity, and pharmacokinetic profiles of new morpholine-based compounds.

Role in CNS Drug Discovery: The morpholine ring is increasingly recognized for its importance in central nervous system (CNS) drug discovery, acting as an interacting element, scaffold, or pharmacokinetic/pharmacodynamic modulator nih.gov. Further research on this compound could illuminate the specific contributions of the morpholine moiety to its CNS activity, guiding the design of future CNS therapeutics.

Development of Multi-Target Ligands: Given the complexity of many diseases, the development of compounds that can modulate multiple biological targets simultaneously is gaining traction. The versatile morpholine scaffold could be engineered to create multi-target ligands, and this compound's known interactions could serve as a basis for designing such compounds for complex conditions like neurodegenerative disorders or multi-factorial psychiatric illnesses.

Academic research into these areas, leveraging the understanding gained from compounds like this compound, can lead to the discovery of novel chemical entities with improved pharmacological profiles and broader therapeutic applications.

Conclusion and Synthesis of Academic Knowledge

Summary of Key Preclinical and Mechanistic Findings

Oxaflozane functions as a prodrug, with its primary pharmacological effects attributed to its active metabolite, flumexadol (B1202076) (N-dealkylthis compound or CERM-1841). wikipedia.orgwikipedia.org Flumexadol has demonstrated agonist activity at several serotonin (B10506) receptors. Specifically, it acts as an agonist of the serotonin 5-HT1A and 5-HT2C receptors, showing lower affinity for the 5-HT2A receptor. wikipedia.orgwikipedia.org

The receptor binding affinities for flumexadol are summarized in the table below:

ReceptorpKi Value
5-HT1A7.1
5-HT2C7.5
5-HT2A6.0

Beyond its serotonergic modulation, this compound has also been shown to inhibit the reuptake of norepinephrine (B1679862), leading to increased levels of this neurotransmitter in the synaptic cleft. This dual action on both serotonergic and noradrenergic systems is believed to contribute to its observed antidepressant and anxiolytic effects. patsnap.compatsnap.com Furthermore, preclinical investigations suggest that this compound may exert a modulatory influence on the hypothalamic-pituitary-adrenal (HPA) axis, a key system involved in stress response and mood regulation. patsnap.com There is also preliminary evidence suggesting potential neuroprotective effects, possibly mediated through antioxidant mechanisms or by mitigating inflammation within the brain. patsnap.comontosight.ai

In animal models, this compound has exhibited a range of preclinical findings consistent with its psychotropic classification. These include anti-cataleptic and anti-aggressive actions, alongside a weak potentiation of amphetamine-provoked stereotypes. medkoo.com The compound has shown promise in preclinical settings for alleviating symptoms associated with anxiety and depression, underscoring the therapeutic potential of its multi-faceted pharmacological profile. patsnap.com

Identification of Gaps and Opportunities for Further Academic Research

Despite the existing preclinical data, several gaps remain in the comprehensive understanding of this compound's precise mechanisms of action. While its role as a prodrug for flumexadol and its norepinephrine reuptake inhibition are established, further detailed investigations are warranted to fully elucidate all its direct and indirect molecular targets and their interplay. ontosight.ai Specifically, the exact nature of its interaction with various serotonin receptor subtypes and the downstream signaling pathways activated require more extensive characterization to resolve any apparent nuances in its receptor pharmacology.

Moreover, the suggested neuroprotective effects of this compound, potentially through antioxidant or anti-inflammatory mechanisms, necessitate more rigorous and comprehensive research to confirm these actions and delineate the underlying molecular pathways. patsnap.com Such studies could reveal novel therapeutic avenues beyond its primary psychotropic applications.

From a broader perspective within chemical biology, this compound presents an opportunity to address the challenge of relating chemical structures to complex biological outcomes. The field of chemical biology often focuses on developing new molecules and approaches to fill specific voids in biological knowledge. nih.gov Further research into this compound could serve as a model for bridging the gap between genetic information regarding receptor variants and their functional and pharmacological consequences, thereby laying groundwork for precision neuropharmacology. emory.edu

Broader Implications for Chemical Biology and Neuropharmacology Research

The study of this compound carries significant implications for the fields of chemical biology and neuropharmacology. Its dual action on both serotonergic and noradrenergic systems provides a valuable model for understanding the complexity of neurotransmitter modulation in mood and anxiety disorders. This multi-target approach, as exemplified by this compound, highlights a potential strategy for developing novel therapeutics that address the multifaceted nature of neuropsychiatric conditions, particularly those with comorbid anxiety and depression. patsnap.com

In chemical biology, this compound serves as an example of how chemical tools can be employed to probe and understand intricate biological processes within living systems. nih.govox.ac.uk Research into its mechanism can contribute to the ongoing effort to reorganize pharmacological maps, shifting from classifications based solely on structural or pathway similarities to those informed by ligand similarities. nih.gov This approach can facilitate the discovery of new targets for existing compounds and aid in predicting the molecular targets underlying observed phenotypic effects in screens. nih.gov Ultimately, continued academic exploration of compounds like this compound can foster the development of innovative chemical tools and methodologies, pushing the boundaries of our understanding of brain function and leading to new therapeutic strategies in neuropharmacology.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Oxaflozane, and how can its structural identity be validated?

  • Methodology : this compound (C₁₄H₁₉F₃NO) is synthesized via nucleophilic substitution reactions involving morpholine derivatives and trifluoromethylphenyl precursors. Structural validation requires a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm proton/carbon environments and substituent positions .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for pharmacological studies) .
  • Mass Spectrometry (MS) : Verify molecular weight (273.30 g/mol) and fragmentation patterns .

Q. What analytical methods are optimal for quantifying this compound’s stability under varying physiological conditions?

  • Methodology :

  • Accelerated Stability Testing : Use HPLC to monitor degradation products in buffers (pH 1–10) and plasma at 37°C over 72 hours .
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability in solid-state formulations .
  • Photodegradation Studies : Expose solutions to UV-Vis light (254–365 nm) and quantify degradation via absorbance spectra .

Q. Which in vitro assays are suitable for preliminary screening of this compound’s antidepressant activity?

  • Methodology :

  • Receptor Binding Assays : Test affinity for serotonin (5-HT₁₀/₁₈) and norepinephrine transporters (NET) using radiolabeled ligands .
  • Cell-Based Models : Measure cAMP modulation in HEK-293 cells transfected with monoamine receptors .
  • Microdialysis in Rodent Brains : Quantify extracellular monoamine levels (e.g., serotonin, dopamine) in the prefrontal cortex .

Advanced Research Questions

Q. How can researchers resolve contradictions between preclinical efficacy and clinical trial outcomes for this compound?

  • Methodology :

  • Meta-Analysis of Existing Data : Use PRISMA guidelines to aggregate preclinical/clinical studies, identifying biases in dosing regimens or species-specific metabolism .
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Compare plasma half-life (t₁/₂) and blood-brain barrier penetration across species .
  • Blinded Replication Studies : Conduct independent validation of key preclinical findings with standardized protocols .

Q. What experimental design modifications can improve the reproducibility of this compound’s pharmacokinetic profiles?

  • Methodology :

  • Population Pharmacokinetics (PopPK) : Use nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability in absorption/distribution .
  • Crossover Trials : Administer this compound and reference drugs (e.g., fluoxetine) to the same cohort, reducing confounding variables .
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Enhance sensitivity for detecting low-concentration metabolites in plasma .

Q. How should comparative studies between this compound and other antidepressants be structured to ensure methodological validity?

  • Methodology :

  • Double-Blind, Randomized Controlled Trials (RCTs) : Use Hamilton Depression Rating Scale (HAMD-17) as a primary endpoint, with stratification by baseline severity .
  • Network Meta-Analysis (NMA) : Rank this compound against SSRIs/SNRIs using surface under the cumulative ranking curve (SUCRA) metrics .
  • Adverse Event Monitoring : Implement standardized MedDRA terms to categorize side effects (e.g., nausea, insomnia) across studies .

Key Considerations for Data Integrity

  • Contradiction Analysis : Apply Bradford Hill criteria (e.g., temporality, biological plausibility) to assess causality in observational studies .
  • Literature Review : Prioritize peer-reviewed journals indexed in PubMed/Scopus, excluding non-reproducible methods (e.g., ) .
  • Ethical Compliance : Obtain IRB approval for human/animal studies, detailing inclusion/exclusion criteria in protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.